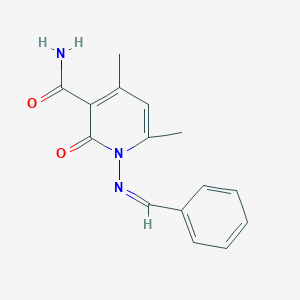
1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as BDMC, is a synthetic compound with potential applications in various fields including medicinal chemistry, biochemistry, and pharmacology. BDMC belongs to the class of pyridinecarboxamide derivatives and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and apoptosis. 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has also been found to inhibit the expression of various genes that are involved in cancer cell survival and proliferation.
実験室実験の利点と制限
One of the main advantages of using 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide in lab experiments is its high potency and selectivity towards cancer cells. 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to be more effective against cancer cells than normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide. One of the areas of interest is the development of novel derivatives of 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide as a combination therapy with other anticancer agents. Furthermore, the elucidation of the exact mechanism of action of 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is still an ongoing area of research.
合成法
The synthesis of 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with benzaldehyde in the presence of a catalyst. The resulting product is then further reacted with an amine to obtain 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide. The synthesis of 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been optimized to achieve high yields and purity.
科学的研究の応用
1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been extensively studied for its potential applications in cancer research. Studies have shown that 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 1-(benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been found to be effective against various types of cancer cells, including breast, prostate, colon, and lung cancer cells.
特性
IUPAC Name |
1-[(Z)-benzylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-8-11(2)18(15(20)13(10)14(16)19)17-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,16,19)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVWYKPAYBDCI-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C\C2=CC=CC=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

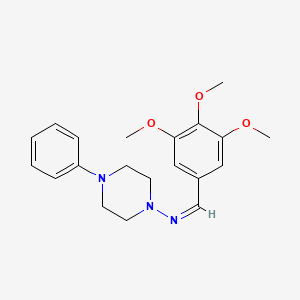
![2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate](/img/structure/B5912940.png)
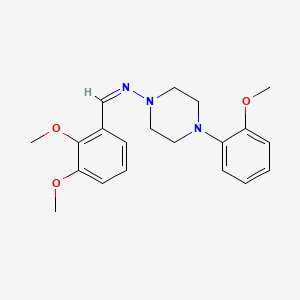
![3-(5-methyl-2-furyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5912953.png)
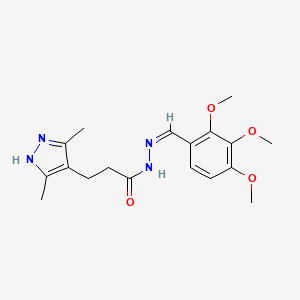
![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912962.png)
![4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5912973.png)
![3-(2-chlorophenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912985.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912992.png)
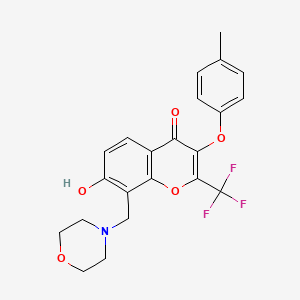
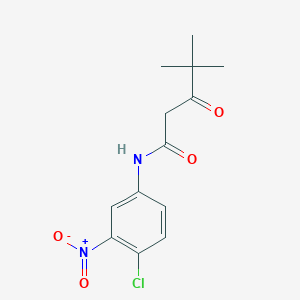
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5913009.png)
![(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5913011.png)
![5-imino-2-isobutyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5913012.png)